

Introduction: The Need for Precise Thermochemical Data in Modern Chemistry

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Compound of Interest

Compound Name: 1,1,1-Trimethoxy-2-methylpropane

CAS No.: 66226-66-2

Cat. No.: B7769477

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Trimethyl orthoisobutyrate (CAS 52698-46-1), also known as **1,1,1-trimethoxy-2-methylpropane**, is an orthoester of significant interest in organic synthesis.[1][2] Its utility as a reagent and building block in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its energetic properties.[3]

Thermochemical data, such as the standard enthalpy of formation ($\Delta_f H^\circ$), heat capacity (C_p), and entropy (S°), are fundamental to the rational design, optimization, and safety assessment of chemical processes. This data allows researchers and drug development professionals to predict reaction equilibria, manage thermal hazards, and develop robust, scalable manufacturing protocols.

Despite its importance, a comprehensive, experimentally validated set of thermochemical data for trimethyl orthoisobutyrate is not readily available in public databases like the NIST Chemistry WebBook.[4] This guide, therefore, serves a dual purpose: first, to collate and critically evaluate any available estimated data or data from close structural analogs; and second, to provide a detailed technical framework for the experimental determination and computational prediction of these crucial parameters. By presenting not just data but also methodology, this whitepaper empowers researchers to generate the high-quality, reliable thermochemical values required for advanced chemical research and development.

Part 1: Experimental Determination of Thermochemical Properties

For definitive thermochemical data, experimental measurement remains the gold standard. The choice of technique is dictated by the specific property being measured, with calorimetry being the cornerstone methodology.^[5]

Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.^[6] For a liquid organic compound like trimethyl orthoisobutyrate, this value is typically determined indirectly through the measurement of its enthalpy of combustion or the enthalpy of a specific reaction like hydrolysis.

This method measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment. It is a highly accurate technique for determining the enthalpy of formation for organic compounds.^[7]

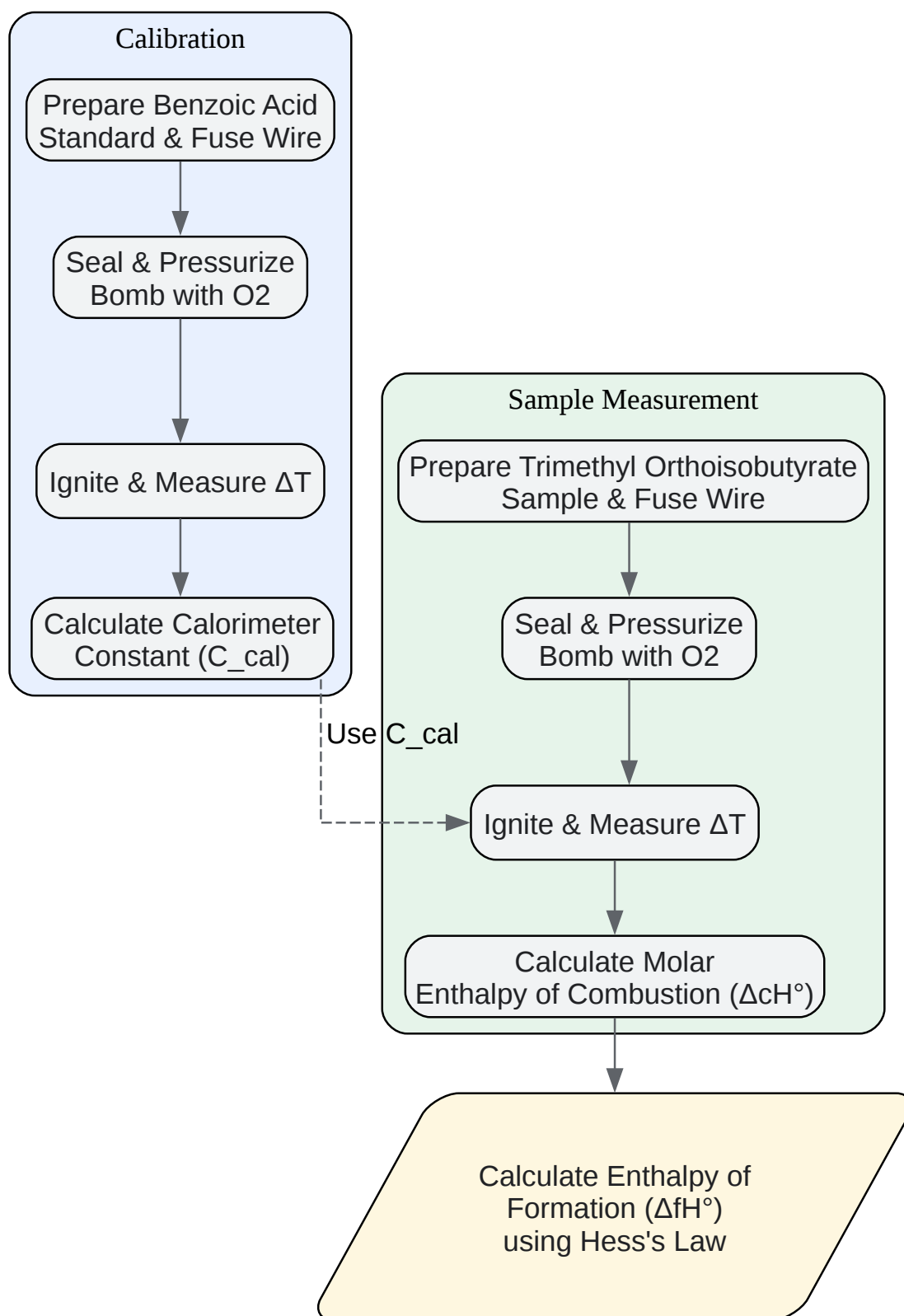
Causality and Self-Validation: A bomb calorimeter is an isolated system. The heat evolved from the combustion reaction is completely absorbed by the calorimeter assembly (the "bomb" and surrounding water), resulting in a measurable temperature change.^[5] The system's total heat capacity (the "calorimeter constant") is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration step is critical for accuracy and ensures the self-validation of the experimental setup before measuring the unknown sample.^[5]

Step-by-Step Methodology:

- Calibration:
 - A pellet of benzoic acid of known mass is placed in the crucible within the bomb.
 - A fuse wire of known mass and combustion energy is attached.
 - The bomb is sealed and pressurized with pure oxygen (typically ~30 atm).
 - The bomb is submerged in a known mass of water in the insulated calorimeter jacket.

- The initial temperature is recorded to a high precision.
- The sample is ignited via an electrical current through the fuse wire.
- The final, maximum temperature is recorded.
- The calorimeter constant (C_{cal}) is calculated using the known energy of combustion of benzoic acid and the fuse wire, and the measured temperature change (ΔT).
- Sample Measurement:
 - A sample of liquid trimethyl orthoisobutyrate of known mass is placed in the crucible.
 - The procedure is repeated exactly as in the calibration step.
 - The total heat released (q_{total}) is calculated using C_{cal} and the new ΔT .
 - The heat from the fuse wire is subtracted from q_{total} to find the heat of combustion of the sample (q_{comb}).
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated on a per-mole basis.
- Calculation of $\Delta_f H^\circ$:
 - Using the balanced combustion reaction for trimethyl orthoisobutyrate ($C_7H_{16}O_3$), Hess's Law is applied. The $\Delta_f H^\circ$ of the compound is calculated from its $\Delta_c H^\circ$ and the known $\Delta_f H^\circ$ values for the combustion products, $CO_2(g)$ and $H_2O(l)$.

Experimental Workflow: Combustion Calorimetry



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Caption: Workflow for determining $\Delta_f H^\circ$ via bomb calorimetry.

Orthoesters hydrolyze in aqueous acidic solution to form an ester and an alcohol.[8] Measuring the enthalpy of this reaction provides an alternative route to the enthalpy of formation. This method can be advantageous if the combustion reaction is problematic or if the enthalpies of formation of the other reactants and products are known with high accuracy.

Step-by-Step Methodology:

- **Calorimeter Setup:** A solution calorimeter, which measures heat changes in a liquid phase, is used.[7] The instrument is calibrated, often electrically or with a reaction of known enthalpy.
- **Reaction:** A known amount of trimethyl orthoisobutyrate is allowed to hydrolyze in a suitable solvent system (e.g., aqueous dioxane) within the calorimeter.[9]
- **Measurement:** The heat absorbed or released during the hydrolysis ($\Delta_r H^\circ$) is determined from the measured temperature change.
- **Calculation:** The enthalpy of formation of trimethyl orthoisobutyrate is calculated using Hess's Law, incorporating the measured $\Delta_r H^\circ$ and the known standard enthalpies of formation of the hydrolysis products (e.g., methyl isobutyrate and methanol) and water.

Heat Capacity (C_p) and Standard Entropy (S°)

Heat capacity is essential for understanding how a substance's enthalpy changes with temperature. It is measured using techniques like adiabatic calorimetry or differential scanning calorimetry (DSC).

Step-by-Step Methodology (DSC):

- **Sample Preparation:** A known mass of trimethyl orthoisobutyrate is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **Measurement:** The sample and reference pans are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
- **Calibration:** The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion. A sapphire standard is often

used to calibrate the heat capacity measurement itself.

- **Calculation:** The heat capacity of the sample is determined from the differential heat flow and the heating rate. Measurements are taken over the desired temperature range.
- **Entropy Calculation:** The standard entropy at 298.15 K can be determined by integrating the heat capacity divided by temperature (C_p/T) from 0 K to 298.15 K, accounting for the enthalpies of any phase transitions.

Part 2: Computational Prediction of Thermochemical Properties

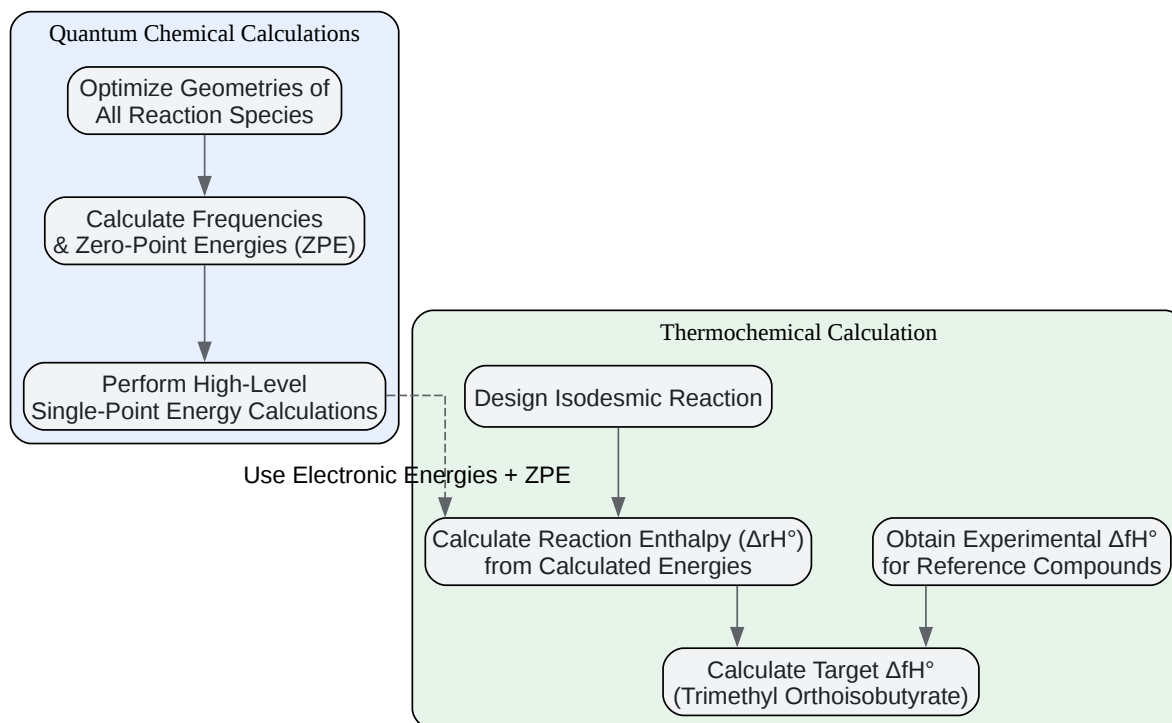
When experimental data is unavailable, high-level quantum chemical calculations can provide reliable predictions.^[10] Modern composite methods like Gaussian-n (G2, G3, G4) theories can achieve "chemical accuracy" of ± 1 kcal/mol (approx. 4 kJ/mol).^[11]

Causality and Self-Validation: A key challenge in computational thermochemistry is the cancellation of systematic errors inherent in approximate solutions to the Schrödinger equation.^[12] Directly calculating the atomization energy can lead to large errors. A more robust, self-validating approach is to use an isodesmic reaction.^[13] This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.^[12] By conserving the bonding environment, systematic errors in the calculation are largely canceled out, leading to a much more accurate prediction for the reaction enthalpy, from which the target molecule's enthalpy of formation can be derived.^[14]

- **Structure Optimization:** The 3D geometry of trimethyl orthoisobutyrate and all other molecules in the chosen isodesmic reaction are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized structures. This confirms the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE).
- **Single-Point Energy Calculation:** High-level single-point energy calculations (e.g., using G3 or CCSD(T) with a large basis set) are performed on the optimized geometries for all species.

- **Isodesmic Reaction Design:** A balanced reaction is constructed. For trimethyl orthoisobutyrate, a suitable reaction would be: $\text{C}(\text{CH}_3)_3\text{C}(\text{OCH}_3)_3 + 3 \text{CH}_4 \rightarrow \text{C}(\text{CH}_3)_4 + 3 \text{CH}_3\text{OCH}_3$. In this reaction, the number of C-C, C-H, C-O, and O-CH₃ bonds is conserved.
- **Calculation of Reaction Enthalpy ($\Delta_r H^\circ$):** The enthalpy of the isodesmic reaction at 0 K is calculated by summing the electronic energies and ZPVEs of the products and subtracting those of the reactants. Thermal corrections can be applied to find the enthalpy at 298.15 K.
- **Calculation of $\Delta_f H^\circ$:** The enthalpy of formation of trimethyl orthoisobutyrate is calculated by rearranging the equation for the reaction enthalpy: $\Delta_f H^\circ[\text{Target}] = (\sum \Delta_f H^\circ[\text{Products}]) - (\sum \Delta_f H^\circ[\text{Reactants other than target}]) - \Delta_r H^\circ[\text{Calculated}]$. This requires highly accurate, experimental $\Delta_f H^\circ$ values for the other species in the reaction (methane, neopentane, dimethyl ether).

Computational Workflow: Isodesmic Reaction Scheme



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Caption: Workflow for predicting $\Delta_f H^\circ$ using an ab initio isodesmic scheme.

Part 3: Available Data for Analogs and Estimated Values

In the absence of direct experimental data for trimethyl orthoisobutyrate, it is instructive to examine data for its structural isomer, trimethyl orthobutyrate (CAS 43083-12-1).

Property	Compound	Value	Units	Method	Source
Enthalpy of Reaction (Hydrolysis)	Trimethyl orthobutyrate	-26.24 ± 0.059	kJ/mol	Calorimetry	NIST Chemistry WebBook[9]
		-26.42 ± 0.059	kJ/mol	Calorimetry	NIST Chemistry WebBook[9]
Enthalpy of Formation (est.)	Trimethyl orthobutyrate	-593.22	kJ/mol	Joback Method	Cheméo[15]
Ideal Gas Heat Capacity (est.)	Trimethyl orthobutyrate	268.18	J/mol·K	Joback Method	Cheméo[15]

Important Considerations:

- The experimental data from NIST is for the hydrolysis of the straight-chain isomer, trimethyl orthobutyrate, not its standard enthalpy of formation.[9]
- The values from Cheméo are based on the Joback group-contribution method, which is an estimation technique.[15] While useful for initial approximations, these values lack the accuracy of experimental measurement or high-level computation and should be used with caution. The difference in stability between a straight-chain butyl group and a branched isobutyl group will result in different thermochemical values.

Conclusion and Path Forward

This guide establishes that while trimethyl orthoisobutyrate is a valuable compound in chemical synthesis, its fundamental thermochemical properties are not well-documented in the public domain. To bridge this knowledge gap for applications in process chemistry, reaction modeling, and safety engineering, rigorous characterization is essential.

We have provided detailed, field-proven protocols for both the experimental determination and computational prediction of the key thermochemical parameters for trimethyl orthoisobutyrate. For researchers, scientists, and drug development professionals requiring high-fidelity data, the recommended path is the experimental determination of the enthalpy of combustion via bomb calorimetry and heat capacity via DSC. In parallel, a high-level computational study using an isodesmic reaction scheme can serve as a powerful predictive tool and a means of cross-validation. By following these methodologies, the scientific community can generate the accurate and reliable data needed to fully leverage the synthetic potential of this important orthoester.

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